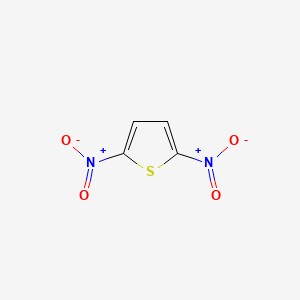

Thiophene, 2,5-dinitro-

Description

Contextualization of Nitrated Thiophenes in Heterocyclic Chemistry

Thiophenes are a class of heterocyclic compounds that are structurally similar to benzene (B151609), with a sulfur atom replacing a carbon-carbon double bond in the aromatic ring. derpharmachemica.com This substitution results in a π-electron-rich system that, while aromatic, exhibits different reactivity compared to its carbocyclic analog. derpharmachemica.com The introduction of nitro groups (–NO2), which are strong electron-withdrawing groups, significantly alters the electronic properties of the thiophene (B33073) ring. taylorfrancis.com

Nitration of thiophene is a fundamental reaction in heterocyclic chemistry. taylorfrancis.comsemanticscholar.orggla.ac.uk Unlike benzene, the nitration of thiophene can be vigorous and must be carefully controlled to avoid explosive reactions. derpharmachemica.comtaylorfrancis.com The position of nitration is influenced by the directing effects of the sulfur atom and any existing substituents on the ring. Further nitration of mononitrothiophenes can lead to a mixture of dinitro isomers, including 2,4- and 2,5-dinitrothiophene. iust.ac.ir

Nitrated thiophenes are of considerable interest due to their utility as synthetic intermediates. semanticscholar.org The electron-withdrawing nature of the nitro groups activates the thiophene ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for simple thiophenes. taylorfrancis.com This enhanced reactivity allows for the introduction of a wide range of functional groups, making nitrated thiophenes valuable precursors for more complex molecules. taylorfrancis.com

Significance of Thiophene, 2,5-dinitro- as a Model System and Precursor

Thiophene, 2,5-dinitro- serves as an important model system for studying the effects of strong electron-withdrawing groups on the reactivity and electronic structure of aromatic heterocyclic compounds. The symmetrical placement of the nitro groups in the 2 and 5 positions creates a unique electronic environment that has been the subject of kinetic, thermodynamic, and spectroscopic studies. rsc.orgrsc.org These investigations provide fundamental insights into reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), and the influence of steric and electronic effects on chemical reactivity. rsc.orgrsc.org

As a precursor, Thiophene, 2,5-dinitro- is a versatile building block in organic synthesis. The nitro groups can be readily reduced to amino groups, providing a pathway to synthesize compounds like 2-amino-5-nitrothiophene and 2-amino-3,5-dinitrothiophene. sioc-journal.cnrsc.org These amino-substituted thiophenes are valuable intermediates for the synthesis of dyes and other functional materials. sioc-journal.cnrsc.orgsapub.org For example, they have been used to create push-pull chromophores with potential applications in nonlinear optical materials. sioc-journal.cnrsc.org

Furthermore, derivatives of dinitrothiophenes are crucial in materials science. For instance, 2,5-dichloro-3,4-dinitrothiophene (B1581617) and 2,5-dibromo-3,4-dinitrothiophene (B14878) are used as monomers in the synthesis of conjugated polymers with low band gaps, which are of interest for organic solar cells and photodetectors. chula.ac.thossila.com The reduction of the nitro groups in these precursors leads to the formation of electron-deficient units like thienopyrazines and thieno[3,4-b]thiadiazoles, which are key components in advanced electronic materials. ossila.com The term "precursor" in this context refers to a compound that participates in a chemical reaction that produces another compound. uni-koeln.de Liquid precursors, for example, offer advantages in processing and can be used in templating methods to create porous materials. mpg.de

Evolution of Research Perspectives on Thiophene, 2,5-dinitro-

Early research on thiophene and its derivatives focused on understanding their fundamental chemical properties and reactivity, drawing comparisons to the well-established chemistry of benzene. derpharmachemica.com The discovery of thiophene as a contaminant in benzene spurred investigations into its unique characteristics. derpharmachemica.com Initial studies on the nitration of thiophene established methods for synthesizing various nitro-substituted isomers and explored their basic reactivity. acs.org

Over time, the focus of research has shifted towards harnessing the specific properties of nitrated thiophenes for practical applications. The recognition of their potential as synthetic intermediates led to more in-depth studies of their reaction mechanisms, particularly nucleophilic aromatic substitution. rsc.orgrsc.org This allowed for the development of new synthetic methodologies to access a wider variety of functionalized thiophenes.

In recent decades, research on Thiophene, 2,5-dinitro- and related compounds has been driven by the demand for novel materials with specific electronic and optical properties. The ability to use dinitrothiophene derivatives as building blocks for conjugated polymers and small molecules has opened up new avenues in materials science. chula.ac.thossila.com Current research often involves the design and synthesis of complex molecular architectures based on the dinitrothiophene core for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

Overview of Key Research Areas in Thiophene, 2,5-dinitro- Chemistry

The chemistry of Thiophene, 2,5-dinitro- and its derivatives is an active area of research with several key focuses:

Synthesis and Functionalization: Developing new and efficient methods for the synthesis of Thiophene, 2,5-dinitro- and its derivatives remains an important area. This includes the selective functionalization of the thiophene ring to introduce various substituents for fine-tuning the properties of the final molecules. researchgate.net

Conjugated Polymer Synthesis: A significant area of research is the use of dinitrothiophene derivatives, particularly dihalo-dinitrothiophenes, as monomers for the synthesis of novel conjugated polymers. chula.ac.thossila.com These polymers often exhibit low band gaps and are investigated for their potential use in organic electronic devices.

Nonlinear Optical Materials: The strong electron-withdrawing nature of the nitro groups makes dinitrothiophene-containing molecules interesting candidates for nonlinear optical (NLO) materials. Research in this area focuses on the design and synthesis of chromophores with large second-order NLO responses. sioc-journal.cnrsc.org

Mechanistic Studies: Detailed investigations into the reaction mechanisms of dinitrothiophenes, including kinetic and computational studies, continue to provide a deeper understanding of their reactivity. rsc.orgrsc.org This knowledge is crucial for designing new synthetic strategies and predicting the properties of novel compounds.

Biological Activity: While not the primary focus, some studies have explored the biological activity of nitrothiophenes. researchgate.net For instance, certain dinitrothiophene derivatives have shown potential as inhibitors in biological systems, such as the photosystem II reactions in chloroplasts. nih.gov

Compound Information

| Compound Name |

| 2,4-Dinitrothiophene |

| 2,5-Dibromo-3,4-dinitrothiophene |

| 2,5-Dichloro-3,4-dinitrothiophene |

| 2-Amino-3,5-dinitrothiophene |

| 2-Amino-5-nitrothiophene |

| 2-Bromo-3,5-dinitrothiophene |

| 2-Chloro-3,5-dinitrothiophene |

| 2-Nitrothiophene (B1581588) |

| 3,4-Dinitrothiophene |

| 3-Nitrothiophene |

| Benzene |

| Thieno[3,4-b]thiadiazole |

| Thienopyrazine |

| Thiophene |

| Thiophene, 2,5-dinitro- |

Physicochemical Properties of Thiophene, 2,5-dinitro-

| Property | Value |

| Molecular Formula | C4H2N2O4S |

| Molecular Weight | 174.14 g/mol |

| IUPAC Name | 2,5-dinitrothiophene |

| CAS Number | 59434-05-8 |

| Canonical SMILES | C1=C(SC(=C1)N+[O-])N+[O-] |

| InChI | InChI=1S/C4H2N2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H |

| InChIKey | OIGLJQJSZJIDSO-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

59434-05-8 |

|---|---|

Molecular Formula |

C4H2N2O4S |

Molecular Weight |

174.14 g/mol |

IUPAC Name |

2,5-dinitrothiophene |

InChI |

InChI=1S/C4H2N2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H |

InChI Key |

OIGLJQJSZJIDSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Thiophene, 2,5 Dinitro

Direct Nitration Strategies for Thiophene (B33073) Ring Systems

Direct nitration remains the most straightforward approach to 2,5-dinitrothiophene. This typically involves treating thiophene or its mononitro derivative with a potent nitrating agent. Common reagents include mixtures of nitric acid and sulfuric acid, or nitric acid in conjunction with acetic anhydride to form the highly reactive acetyl nitrate. The reaction is highly exothermic and requires strict temperature control to manage the reactivity and prevent unwanted side reactions.

Regioselective Control in Dinitration Reactions

The thiophene ring is activated towards electrophilic substitution, with a strong preference for the 2- and 5-positions. The initial nitration of thiophene predominantly yields 2-nitrothiophene (B1581588), with a smaller amount of the 3-nitro isomer (approximately 15%). The second nitration is directed by the deactivating, meta-directing nitro group already on the ring.

From 2-Nitrothiophene: The nitro group at the 2-position deactivates the ring, particularly at the adjacent 3-position. The incoming second nitro group is therefore directed to the 4- and 5-positions. This results in a mixture of 2,4-dinitrothiophene and the desired 2,5-dinitrothiophene.

From 3-Nitrothiophene: When the less common 3-nitrothiophene isomer is subjected to further nitration, the primary product formed is 2,4-dinitrothiophene.

Controlling the reaction conditions is crucial for maximizing the yield of the 2,5-dinitro isomer. Nitration of thiophene directly with nitric acid in the absence of acetic anhydride has been reported to yield a mixture of 2-nitrothiophene, 2,4-dinitrothiophene, and 2,5-dinitrothiophene, highlighting the challenge of regioselective control. The separation of these isomers can be difficult due to their similar physical properties.

| Starting Material | Nitrating Agent | Primary Dinitro Products | Reference |

|---|---|---|---|

| Thiophene | Nitric Acid | 2,4-Dinitrothiophene, 2,5-Dinitrothiophene | |

| 2-Nitrothiophene | Mixed Acid (HNO₃/H₂SO₄) | 2,4-Dinitrothiophene, 2,5-Dinitrothiophene |

Catalyst-Mediated Nitration Protocols

To improve selectivity and yield while employing milder conditions, various catalysts have been investigated for the nitration of thiophene. Solid acid catalysts, such as metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite) and zeolites, have been used for the mononitration of thiophene. These catalysts can enhance the formation of the nitronium ion (NO₂⁺) and provide a surface that influences the regioselectivity of the reaction.

While much of the research on catalyst-mediated nitration focuses on achieving high selectivity for 2-nitrothiophene, these methods represent a step towards more controlled and potentially more selective dinitration processes. For instance, the use of beta zeolite as a catalyst with nitric acid and acetic anhydride has been shown to alter the isomer distribution in mononitration, suggesting that catalytic approaches could be tailored to favor the formation of the 2,5-disubstituted product in a subsequent nitration step.

Multi-Step Synthesis from Substituted Thiophenes

An alternative to direct dinitration involves the use of thiophene derivatives that are already substituted at specific positions. These strategies can offer better control over the final substitution pattern.

Conversion of Functional Groups to Nitro Moieties

This approach involves synthesizing a 2,5-disubstituted thiophene with functional groups that can be subsequently converted into nitro groups. For example, the oxidation of amino groups to nitro groups is a known transformation in organic synthesis, although it can require harsh reagents. A synthetic route could theoretically involve the preparation of 2,5-diaminothiophene followed by oxidation. However, the more common multi-step approach involves the nitration of a thiophene ring that already contains deactivating but ortho-, para-directing groups, such as halogens.

For example, the nitration of 3-bromothiophene with nitric acid and trifluoroacetic anhydride results in a complex mixture of products, including 3-bromo-2,5-dinitrothiophene, demonstrating that a pre-installed substituent can direct the incoming nitro groups to the desired 2- and 5-positions. Similarly, the nitration of 2,5-dibromothiophene is a viable route to produce dinitrothiophenes, although this specific substrate tends to yield 2,5-dibromo-3,4-dinitrothiophene (B14878) under forceful nitrating conditions (concentrated nitric acid, fuming sulfuric acid).

Ring Closure Reactions Incorporating Nitro Substrates

Thiophene rings can be constructed through various cyclization reactions. In principle, these methods could be adapted to use starting materials that already contain nitro functionalities, thereby building the 2,5-dinitrothiophene skeleton from acyclic precursors. Common thiophene syntheses, such as the Paal-Knorr or Gewald reactions, could potentially be modified to incorporate nitro-substituted substrates.

While specific examples of ring-closure reactions being used to synthesize 2,5-dinitrothiophene are not widely reported in the literature, the strategy remains a plausible, albeit more complex, alternative to direct nitration. Such an approach could offer significant advantages in regiochemical control, assuming suitable nitro-containing precursors can be synthesized and cyclized efficiently. For instance, a tandem 1,6-H shift/6π-electrocyclization has been demonstrated starting from the ring-opening of a nitrothiophene with amines, showcasing the utility of nitrothiophenes in ring-closing protocols to form other heterocyclic systems.

Green Chemistry Principles in Thiophene, 2,5-dinitro- Synthesis

Traditional nitration methods often rely on strong acids, excess nitrating agents, and volatile organic solvents, which raise environmental and safety concerns. The application of green chemistry principles aims to mitigate these issues.

One significant advancement is the use of solid acid catalysts, which can replace corrosive and difficult-to-handle liquid acids like sulfuric acid. As mentioned, catalysts like metal-exchanged clays can facilitate nitration while being easily separable and potentially reusable, reducing waste. A patented process for preparing 2-nitrothiophene using such catalysts is explicitly described as an "ecofriendly process" because it dispenses with the use of acetic anhydride, which is expensive and can form explosive mixtures with nitric acid.

Further green approaches in thiophene chemistry include the use of water as a solvent. Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, including industrial wastewater, demonstrating the potential for moving away from traditional organic solvents. While this specific reaction is not a nitration, it highlights a broader trend towards aqueous-phase synthesis for thiophene derivatives. The development of catalytic systems that can efficiently perform the dinitration of thiophene in greener solvents under milder conditions remains an important goal for sustainable chemical production.

| Principle | Approach | Advantage | Reference |

|---|---|---|---|

| Use of Catalysis | Employing solid acid catalysts (e.g., metal-exchanged clays) | Replaces hazardous liquid acids, catalyst can be recycled, milder conditions. | |

| Safer Reagents | Eliminating the use of acetic anhydride | Avoids an expensive and potentially explosive reagent mixture. | |

| Greener Solvents | Use of water as a solvent in related thiophene functionalization | Reduces reliance on volatile organic compounds (VOCs). |

An article focusing solely on the chemical compound “Thiophene, 2,5-dinitro-” as requested cannot be generated at this time.

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific and detailed information available to thoroughly address the required sections of the outline, particularly concerning modern synthetic strategies.

The key areas lacking detailed research findings for Thiophene, 2,5-dinitro- are:

Advances in Scalable Production:Information regarding the scalable synthesis of Thiophene, 2,5-dinitro- for research applications is not present in the available scientific databases.

The user’s strict requirement to adhere solely to the provided outline and to generate thorough, informative, and scientifically accurate content cannot be met due to the absence of published research in these specific areas for this particular compound. Any attempt to generate content for these sections would be based on speculation rather than documented research findings, and would therefore not meet the quality and accuracy standards requested.

Reaction Pathways and Mechanistic Investigations of Thiophene, 2,5 Dinitro

Nucleophilic Aromatic Substitution (SNAr) Reactions

The thiophene (B33073) ring, when substituted with two powerful electron-withdrawing nitro groups at the 2- and 5-positions, becomes highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its chemistry, allowing for the displacement of a suitable leaving group or, in the case of 2,5-dinitrothiophene itself, direct addition of a nucleophile to form stable adducts. The SNAr mechanism is generally a two-step process involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group. wikipedia.org

Kinetic studies are crucial for understanding the mechanism of SNAr reactions. Research on related "para-like" 2-L-5-nitrothiophenes with various amines (pyrrolidine, piperidine, and morpholine) provides significant insight into the factors governing these reactions. For instance, kinetic investigations in different solvents, including conventional ones like methanol (B129727) and benzene (B151609), as well as room-temperature ionic liquids, have been performed. nih.gov These studies reveal that the reactions typically follow second-order kinetics, being first order in both the thiophene substrate and the amine nucleophile.

The rate of reaction is influenced by the nature of the nucleophile, the leaving group (if any), and the solvent. For example, reactions are observed to proceed faster in ionic liquids compared to conventional solvents, indicating significant solvent effects on the stabilization of the transition state. nih.gov Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be calculated from the temperature dependence of the rate constants. These parameters provide information about the energy barrier and the degree of order in the transition state of the reaction.

| Nucleophile | Solvent | k (L mol⁻¹ s⁻¹) at 293 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| Piperidine | Methanol | 0.125 | 45.2 ± 1.3 | -99 ± 4 |

| Piperidine | Benzene | 0.089 | 33.1 ± 1.7 | -157 ± 6 |

| Pyrrolidine | Methanol | 1.46 | 40.2 ± 0.8 | -99 ± 3 |

| Morpholine | Methanol | 0.024 | 48.1 ± 1.3 | -107 ± 4 |

Table 1: Kinetic and thermodynamic data for the SNAr reaction of 2-bromo-5-nitrothiophene (B82342) with various amines. This data serves as a model for the reactivity of related dinitrothiophenes. Data sourced from studies on para-like nitrothiophenes. nih.gov

A defining feature of the SNAr mechanism is the formation of a distinct intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.org This complex is a 1:1 adduct formed between the electron-poor aromatic substrate and the nucleophile. wikipedia.org In the case of 2,5-dinitrothiophene, nucleophilic attack at one of the electron-deficient carbon atoms (C2 or C5, assuming no leaving group) leads to the formation of an anionic σ-complex.

The reactivity of 2,5-dinitrothiophene in SNAr reactions is dominated by the powerful stereoelectronic effects of the two nitro groups. These groups activate the thiophene ring toward nucleophilic attack through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups withdraws electron density from the thiophene ring through the sigma bonds. This inductive pull creates a significant partial positive charge on the ring carbons, making them highly electrophilic and susceptible to attack by nucleophiles.

Resonance Effect (-R): The nitro groups can participate in resonance with the thiophene ring. Upon nucleophilic attack and formation of the Meisenheimer complex, the negative charge can be delocalized from the ring onto the oxygen atoms of both the ortho and para-positioned nitro groups. This delocalization is a powerful stabilizing factor for the anionic intermediate, which lowers the activation energy of the first step of the SNAr reaction and facilitates its formation. wikipedia.org

The positioning of the nitro groups at the 2- and 5-positions is analogous to a para-relationship in a benzene ring, allowing for maximal resonance stabilization of the negative charge introduced by the nucleophile at either position. This activation is so profound that it enables reactions with a wide range of nucleophiles.

Reduction Chemistry of Nitro Functions in Thiophene, 2,5-dinitro-

The nitro groups of 2,5-dinitrothiophene are versatile functional handles that can be chemically reduced to various other nitrogen-containing functional groups. These reduction reactions open pathways to a diverse array of substituted thiophenes, which can serve as building blocks for more complex molecules.

The selective reduction of one nitro group in a polynitro aromatic compound while leaving the other intact is a common synthetic challenge. For 2,5-dinitrothiophene, achieving mono-reduction is highly desirable for creating dissymmetric molecules. A classic method for this transformation is the Zinin reduction, which typically employs sulfide (B99878), hydrosulfide, or polysulfide reagents (e.g., sodium sulfide or ammonium (B1175870) sulfide). stackexchange.com This method is known for its chemoselectivity in reducing one nitro group in the presence of others, often favoring the reduction of the least sterically hindered group. stackexchange.com

Applying this to 2,5-dinitrothiophene would be expected to yield 5-nitrothiophen-2-amine. Other reducing agents can also be employed for complete reduction of both nitro groups to afford 2,5-diaminothiophene. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) is a powerful method for exhaustive reduction.

Reductive cyclization is a powerful synthetic strategy where the reduction of a nitro group is followed by an intramolecular cyclization to form a new heterocyclic ring. This tandem process allows for the efficient construction of complex fused-ring systems from suitably substituted nitroaromatics. rsc.org

Starting with 2,5-dinitrothiophene, this strategy can be envisioned by first introducing a side chain at the 3- or 4-position that contains an electrophilic center. For example, a 3-acyl-2,5-dinitrothiophene could be subjected to reduction. The initial reduction of the C2-nitro group to an amino group would generate an intermediate ortho-amino ketone. This intermediate could then undergo spontaneous intramolecular condensation (cyclization) to form a thieno[2,3-b]pyridine (B153569) derivative.

This general approach, involving the in-situ formation of an amine that subsequently reacts with a neighboring functional group, is widely used in heterocycle synthesis. chemrxiv.orgrsc.org Various reducing agents, from catalytic hydrogenation to reagents like sodium dithionite, can be employed depending on the specific substrate and desired outcome. rsc.org This methodology transforms simple dinitrothiophenes into valuable, complex heterocyclic scaffolds. rroij.com

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds, including 2,5-dinitrothiophene, is a process of significant interest due to its relevance in various chemical and biological systems. The reduction mechanism typically proceeds in a stepwise manner, involving the transfer of electrons to the nitro groups.

Studies on a range of nitrothiophenes, investigated through techniques such as cyclic voltammetry and DFT calculations, have elucidated the initial steps of this process. rsc.orgresearchgate.net The first step in the electrochemical reduction of a nitrothiophene in an aprotic solvent is the reversible, single-electron reduction to form a nitro radical anion. rsc.orgresearchgate.net This intermediate is often stable enough to be detected by methods like electrochemical electron spin resonance (E-ESR) spectroscopy. rsc.org

For dinitrothiophenes, the process is more complex. The two nitro groups are reduced sequentially. The first reduction potential is observed at a less negative value, corresponding to the formation of a radical anion. A second reduction event then occurs at a more negative potential. The exact potentials are dependent on the positions of the nitro groups on the thiophene ring. rsc.org The general pathway for the reduction of a nitro group can proceed beyond the radical anion, especially in the presence of proton sources, leading to the formation of nitroso, hydroxylamine, and ultimately amino derivatives through a series of electron and proton transfer steps. portlandpress.com

Table 1: Electrochemical Reduction Steps of Nitroaromatic Compounds

| Step | Reactant | Product | Description |

|---|---|---|---|

| 1 | R-NO₂ | [R-NO₂]⁻• | Single electron transfer to form a radical anion. |

| 2 | [R-NO₂]⁻• + e⁻ + 2H⁺ | R-NO + H₂O | Further reduction and protonation to a nitroso derivative. |

| 3 | R-NO + 2e⁻ + 2H⁺ | R-NHOH | Reduction of the nitroso group to a hydroxylamine. |

Electrophilic Reactivity and Ring Transformations

The electrophilic reactivity of the thiophene ring in 2,5-dinitrothiophene is profoundly diminished compared to the parent thiophene molecule. The presence of two strongly electron-withdrawing nitro groups deactivates the aromatic ring towards electrophilic attack.

Protonation and Acid-Catalyzed Transformations

Protonation of the carbon atoms of the thiophene ring in 2,5-dinitrothiophene is energetically unfavorable due to the severe electron deficiency of the ring. Under strongly acidic conditions, protonation is more likely to occur at one of the oxygen atoms of the nitro groups. This interaction does not typically lead to significant acid-catalyzed ring transformations under standard conditions, as the ring itself is not sufficiently nucleophilic to participate in subsequent reactions.

Halogenation and Other Electrophilic Substitutions on Activated Forms

Direct electrophilic substitution, such as halogenation, on the 2,5-dinitrothiophene ring is synthetically challenging and generally not a viable pathway. The deactivating nature of the nitro groups makes the ring resistant to attack by electrophiles.

Instead, halogenated dinitrothiophenes are prepared via an alternative synthetic route. This typically involves the halogenation of a more reactive thiophene derivative first, followed by nitration of the halogenated thiophene. For instance, the synthesis of 2,5-dibromo-3,4-dinitrothiophene (B14878) begins with the bromination of thiophene to yield 2,5-dibromothiophene, which is then subjected to nitration with a mixture of concentrated nitric and sulfuric acids to introduce the two nitro groups. researchgate.net This highlights that the dinitro-substituted ring is not amenable to direct electrophilic halogenation.

Metal-Catalyzed Transformations Involving Thiophene, 2,5-dinitro-

While the 2,5-dinitrothiophene ring is unreactive towards electrophiles, its chemistry can be accessed through metal-catalyzed transformations, which often involve either functionalized derivatives or the reduction of the nitro groups.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira with functionalized derivatives)

The 2,5-dinitrothiophene molecule itself lacks a suitable leaving group for standard cross-coupling reactions. However, functionalized derivatives, particularly halo-dinitrothiophenes, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

For example, 2,5-dibromo-3,4-dinitrothiophene is a versatile precursor that undergoes Stille cross-coupling reactions with organotin reagents. researchgate.net In these reactions, a palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the coupling of the organostannane with the carbon-bromine bonds of the thiophene ring. researchgate.net Similarly, dihalothiophenes are widely used in Suzuki-Miyaura cross-coupling reactions with boronic acids to create biaryl and other coupled structures. nih.govnih.gov These methods provide access to complex thiophene-based architectures that would be otherwise difficult to synthesize.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reaction

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst | Product Example |

|---|

Hydrogenation and Deoxygenation Catalysis

The most common metal-catalyzed transformation of 2,5-dinitrothiophene involves the hydrogenation of its nitro groups. This reaction serves as a deoxygenation process, converting the nitro functionalities into amino groups to yield 2,5-diaminothiophene. nih.gov This transformation is of great synthetic importance as it provides access to highly functionalized thiophene building blocks.

The catalytic hydrogenation is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mdpi.com The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be adjusted to optimize the yield and selectivity. In addition to the reduction of the nitro groups, under more forcing conditions, the thiophene ring itself can be hydrogenated to yield the corresponding tetrahydrothiophene (B86538) derivative. researchgate.net

Table 3: Catalytic Hydrogenation of 2,5-dinitrothiophene

| Reaction | Reactant | Catalyst | Reagent | Product |

|---|---|---|---|---|

| Nitro Group Reduction | Thiophene, 2,5-dinitro- | Pd/C | H₂ | Thiophene-2,5-diamine |

Photochemical and Thermal Transformations of Thiophene, 2,5-dinitro-

The study of the behavior of energetic materials under external stimuli such as light and heat is crucial for understanding their stability, performance, and safety. Thiophene, 2,5-dinitro-, as a nitroaromatic compound, is susceptible to transformations induced by both photochemical and thermal energy. This section delves into the reaction pathways and mechanistic investigations of these transformations.

Photoinduced Electron Transfer and Radical Reactions

The photochemistry of nitroaromatic compounds is often initiated by the absorption of ultraviolet-visible light, leading to the formation of electronically excited states. These excited states can undergo a variety of processes, including intersystem crossing to triplet states, which are often implicated in subsequent chemical reactions. For nitrothiophenes, the triplet state is a key intermediate in photoinduced electron transfer reactions.

While specific studies on the photoinduced electron transfer of 2,5-dinitrothiophene are not extensively detailed in the available literature, insights can be drawn from related compounds such as 2-nitrothiophene (B1581588). Laser flash photolysis studies of 2-nitrothiophene have shown that its lowest triplet state can act as a potent oxidizing agent, capable of accepting an electron from various substrates. rsc.org This process leads to the formation of a nitrothiophene radical anion and the oxidized form of the substrate.

The general mechanism for photoinduced electron transfer involving a nitroaromatic compound (ArNO₂) can be represented as follows:

Photoexcitation: ArNO₂ + hν → ¹(ArNO₂)*

Intersystem Crossing: ¹(ArNO₂)* → ³(ArNO₂)*

Electron Transfer: ³(ArNO₂)* + D → [ArNO₂]⁻• + D⁺•

Where:

¹(ArNO₂)* is the singlet excited state.

³(ArNO₂)* is the triplet excited state.

D is an electron donor.

[ArNO₂]⁻• is the radical anion of the nitroaromatic compound.

D⁺• is the radical cation of the electron donor.

The formation of the 2,5-dinitrothiophene radical anion is a critical step, as this species can initiate a cascade of secondary reactions. Radical anions of nitroaromatic compounds are known to be involved in substitution and fragmentation reactions. purdue.edu The subsequent fate of the radical anion will depend on the reaction conditions, including the solvent and the presence of other reactive species.

Table 3.5.1-1: Key Species in Photoinduced Reactions of Nitrothiophenes

| Species | Description | Role in Reaction Pathway |

| ¹(ArNO₂) | Singlet excited state of the nitrothiophene | Initial product of photoexcitation |

| ³(ArNO₂) | Triplet excited state of the nitrothiophene | Key intermediate, acts as an electron acceptor |

| [ArNO₂]⁻• | Radical anion of the nitrothiophene | Product of electron transfer, initiates secondary reactions |

| D⁺• | Radical cation of the electron donor | Co-product of the electron transfer reaction |

Further research is required to fully elucidate the specific radical reactions and subsequent product formation following the photoinduced electron transfer in Thiophene, 2,5-dinitro-.

Thermal Decomposition Pathways and Energy Release

The thermal stability of nitroaromatic compounds is a key parameter determining their application as energetic materials. Thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, more stable molecules and the release of a significant amount of energy. The decomposition of nitroaromatic compounds typically initiates with the cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.

For Thiophene, 2,5-dinitro-, the initial step in its thermal decomposition is likely the homolytic cleavage of one of the C-NO₂ bonds to form a 5-nitro-2-thienyl radical and a nitrogen dioxide (NO₂) radical.

Initial Decomposition Step:

C₄H₂N₂O₄S → •C₄H₂NO₂S + •NO₂

The complex decomposition process will involve a series of radical chain reactions, leading to the formation of various gaseous products such as CO, CO₂, N₂, H₂O, and sulfur oxides (SOₓ), as well as solid carbonaceous residues.

While specific experimental data on the thermal decomposition of Thiophene, 2,5-dinitro- is scarce, thermochemical properties of related nitrothiophene derivatives have been studied. For instance, the standard molar enthalpies of formation and combustion for compounds like 2-acetyl-5-nitrothiophene (B1359909) and 5-nitro-2-thiophenecarboxaldehyde have been determined, providing insight into the energetic properties of this class of compounds. researchgate.net

The energy released during the decomposition can be quantified by determining the heat of combustion or the heat of decomposition. These values are critical for assessing the energetic performance of the material.

Table 3.5.2-1: Potential Products of Thermal Decomposition of Thiophene, 2,5-dinitro-

| Product | Chemical Formula | Physical State (at STP) |

| Carbon Monoxide | CO | Gas |

| Carbon Dioxide | CO₂ | Gas |

| Nitrogen | N₂ | Gas |

| Water | H₂O | Gas/Liquid |

| Sulfur Dioxide | SO₂ | Gas |

| Nitrogen Dioxide | NO₂ | Gas |

| Carbonaceous Residue | C | Solid |

The detailed mechanistic pathways and the precise energy release profile for the thermal decomposition of Thiophene, 2,5-dinitro- would require further investigation using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Theoretical and Computational Studies on Thiophene, 2,5 Dinitro

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to understanding the chemical behavior of 2,5-dinitrothiophene. Computational analyses, particularly focusing on the frontier molecular orbitals, reveal key aspects of its reactivity.

HOMO-LUMO Gap and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net For thiophene (B33073) derivatives, the introduction of electron-withdrawing groups like nitro groups is known to lower the HOMO-LUMO gap, thereby increasing reactivity. nih.gov

The electron density distribution in the HOMO and LUMO of thiophene derivatives is significantly influenced by substituents. In many thiophene-based molecules, the HOMO is often localized on the thiophene ring and any electron-donating groups, while the LUMO is concentrated on electron-accepting groups and the π-linker. researchgate.net For 2,5-dinitrothiophene, the strong electron-withdrawing nature of the two nitro groups leads to a significant delocalization of the LUMO over the entire molecule, particularly on the nitro groups and the thiophene ring. This distribution makes the ring carbons susceptible to nucleophilic attack. The HOMO, in contrast, would be expected to have significant contributions from the thiophene ring's π-system. The precise energies of these orbitals can be calculated using methods like Density Functional Theory (DFT). physchemres.orgepstem.net

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties for Thiophene Derivatives (Note: The following table is illustrative and based on general trends observed in computational studies of substituted thiophenes. Exact values for 2,5-dinitrothiophene would require specific calculations.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.5 | -1.2 | 5.3 |

| 2-Nitrothiophene (B1581588) | -7.1 | -2.5 | 4.6 |

| 2,5-Dinitrothiophene | -7.8 (estimated) | -3.8 (estimated) | 4.0 (estimated) |

Electrostatic Potential Maps and Charge Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netpearson.com

For 2,5-dinitrothiophene, the MEP would show significant negative potential (typically colored red) around the oxygen atoms of the nitro groups, indicating their high electron density and ability to interact with electrophiles or participate in hydrogen bonding. researchgate.netcmu.ac.th Conversely, the carbon atoms of the thiophene ring, particularly those adjacent to the nitro groups, would exhibit a positive potential (typically colored blue), highlighting their electrophilic character and susceptibility to nucleophilic attack. researchgate.net This is a direct consequence of the strong electron-withdrawing nature of the nitro groups, which pulls electron density away from the aromatic ring. nih.gov

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations provide quantitative predictions of reaction outcomes and detailed insights into reaction mechanisms. For 2,5-dinitrothiophene, these calculations are particularly useful for understanding its behavior in reactions such as nucleophilic aromatic substitution (SNAr) and reduction.

Prediction of Reaction Energetics and Transition States

Computational methods can be used to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, intermediates, and transition states. acs.org This information allows for the determination of reaction barriers (activation energies) and reaction enthalpies, which are key to predicting reaction rates and feasibility.

For instance, in an SNAr reaction involving 2,5-dinitrothiophene, quantum chemical calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of a leaving group. researchgate.net The calculated energy profile for this process would reveal the rate-determining step and provide insights into the factors that influence the reaction's efficiency.

Computational Modeling of SNAr and Reduction Mechanisms

SNAr Mechanisms: The SNAr reaction is a characteristic reaction of electron-deficient aromatic compounds like 2,5-dinitrothiophene. scispace.com Computational studies on analogous systems, such as 2-methoxy-3,5-dinitrothiophene, have shown that the reaction proceeds through a zwitterionic intermediate. researchgate.net The presence of two nitro groups in 2,5-dinitrothiophene strongly activates the thiophene ring towards nucleophilic attack. DFT calculations can be employed to map out the entire reaction pathway, identifying the structures of intermediates and transition states. researchgate.net These models can also predict the regioselectivity of the attack, confirming that the carbons bearing the nitro groups are the most electrophilic centers. researchgate.net

Reduction Mechanisms: The nitro groups of 2,5-dinitrothiophene can be computationally modeled to understand their reduction to amino groups. These calculations can explore different reduction pathways, for example, involving single electron transfers to form radical anions, which are then further reduced. researchgate.net The calculations can help to identify the most likely reduction intermediates and products under various conditions.

Conformational Analysis and Steric Effects of Nitro Groups

The three-dimensional structure of a molecule, including the orientation of its functional groups, can have a significant impact on its properties and reactivity. For 2,5-dinitrothiophene, the conformation is largely defined by the orientation of the two nitro groups relative to the thiophene ring.

Computational methods can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the dihedral angles between the nitro groups and the thiophene ring. While the thiophene ring itself is planar, the nitro groups may twist out of the plane of the ring to relieve steric strain. rsc.org However, for maximum resonance stabilization, a coplanar arrangement is favored. Computational studies can quantify the energetic cost of this twisting and predict the most stable conformation. In many nitroaromatic compounds, the nitro groups are found to be nearly coplanar with the aromatic ring in the ground state. rsc.org Any significant deviation from planarity could affect the electronic properties and reactivity of the molecule. For example, a twisted conformation might slightly reduce the electron-withdrawing effect of the nitro groups on the thiophene ring.

Torsional Barriers and Rotational Isomerism

Computational studies on related nitroaromatic compounds indicate that the barrier to internal rotation of a nitro group can be influenced by steric hindrance and electronic effects. For instance, in 2-nitrothiophene, the planar equilibrium geometry is a result of conjugation between the nitro group and the thiophene ring. neurips.cc For 2,5-dinitrothiophene, the presence of two nitro groups introduces more complex interactions.

| Rotational Parameter | Typical Computational Method | Estimated Value/Range for Nitroaromatics | Significance |

|---|---|---|---|

| Torsional Barrier (NO₂) | DFT (e.g., B3LYP, M06-2X) | ~5-15 kcal/mol | Influences molecular planarity and conjugation. |

| Stable Conformation | Geometry Optimization | Planar or near-planar | Determines ground-state electronic properties. |

| Rotational Isomers | Potential Energy Surface Scan | Syn and anti conformations possible | Affects crystal packing and intermolecular interactions. |

Intermolecular Interactions and Aggregation Behavior

The aggregation of 2,5-dinitrothiophene molecules is driven by non-covalent intermolecular interactions, such as π-π stacking and hydrogen bonding. Understanding these interactions is crucial for predicting the solid-state structure and properties of materials based on this compound.

For thiophene dimers, studies have shown that dispersion forces are a dominant component of the stacking interaction energy. nih.gov In 2,5-dinitrothiophene, the electron-withdrawing nitro groups create a highly polarized aromatic ring, suggesting that electrostatic interactions will also play a significant role in its aggregation. The interaction energies for dimers of related substituted thiophenes have been calculated to be in the range of -5 to -20 kJ/mol, depending on the computational method and dimer configuration. mdpi.com

| Interaction Type | Computational Approach | Key Findings for Thiophene Derivatives |

|---|---|---|

| π-π Stacking | DFT-D, SAPT, CCSD(T) | Dispersion forces are dominant. nih.gov |

| Hydrogen Bonding | QTAIM, NCI plot | Possible between nitro group oxygens and ring hydrogens. |

| Dimer Interaction Energy | SAPT, DLPNO-CCSD(T) | Calculated values range from -5 to -20 kJ/mol. mdpi.com |

Solvent Effects on Reactivity and Spectroscopic Properties via Continuum and Explicit Solvation Models

The chemical reactivity and spectroscopic properties of 2,5-dinitrothiophene can be significantly influenced by the solvent environment. researchgate.net Computational chemistry employs both continuum and explicit solvation models to study these effects. wikipedia.orgnumberanalytics.com

Continuum solvation models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. ohio-state.eduresearchgate.netfaccts.de These models are computationally efficient and are widely used to calculate solvation free energies and to model the effect of solvent polarity on reaction pathways and electronic transitions. numberanalytics.comohio-state.eduresearchgate.net For instance, they can predict how a polar solvent might stabilize charged intermediates in a nucleophilic aromatic substitution (SNAr) reaction, thereby lowering the activation energy. numberanalytics.com

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation, typically using quantum mechanics/molecular mechanics (QM/MM) or molecular dynamics (MD) simulations. wikipedia.orgnih.gov These models can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in continuum models. nih.gov While more computationally demanding, explicit models provide a more detailed and accurate picture of the immediate solvent environment around the solute. wikipedia.orgnih.gov Studies comparing implicit and explicit models for SN2 reactions have shown that while implicit models can sometimes have large errors, explicit models can provide results in better agreement with experimental data. chemrxiv.org

For 2,5-dinitrothiophene, continuum models can be used to estimate the shift in its UV-Vis absorption spectrum in different solvents (solvatochromism), while explicit models could be used to study the specific hydrogen bonding interactions between the nitro groups and protic solvent molecules like water or ethanol.

| Solvation Model Type | Common Examples | Strengths | Limitations |

|---|---|---|---|

| Continuum (Implicit) | PCM, SMD, COSMO | Computationally efficient, good for bulk solvent effects. numberanalytics.comohio-state.edu | Fails to capture specific solute-solvent interactions. nih.gov |

| Explicit | QM/MM, MD simulations | Accurately models specific interactions (e.g., H-bonding). nih.gov | Computationally expensive, requires extensive sampling. wikipedia.org |

Structure-Reactivity Relationships and Predictive Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its reactivity or physical properties. refaad.commdpi.com These models are invaluable for predicting the behavior of new or untested compounds.

Development of Molecular Descriptors for Chemical Reactivity

The reactivity of 2,5-dinitrothiophene, particularly in SNAr reactions, can be predicted using molecular descriptors derived from its computed electronic structure. These descriptors quantify various aspects of the molecule's electronic character.

Key descriptors for predicting the reactivity of nitroaromatic compounds include:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO indicates a greater ability to accept electrons, which generally correlates with higher reactivity towards nucleophiles. semanticscholar.org For dinitro aromatic compounds, ELUMO has been shown to be a key parameter in predicting their toxicity, which is related to their electrophilic nature. semanticscholar.orgmdpi.com

Local Electrophilicity Index (ωk) and Fukui Functions: These indices identify the most electrophilic sites within a molecule, predicting where a nucleophile is most likely to attack.

Molecular Electrostatic Potential (ESP): The ESP map visually indicates regions of positive (electron-deficient) and negative (electron-rich) potential on the molecular surface. Positive regions on the aromatic ring are susceptible to nucleophilic attack. Recent studies have developed robust models for SNAr reactions using ESP values at the substitution carbon and surrounding atoms as descriptors. chemrxiv.orgrsc.org

Local Electron Attachment Energy (E(r)): This descriptor has been shown to provide excellent correlations with experimental reactivity data for SNAr reactions across a range of electron-deficient arenes. diva-portal.org

A study on a series of substituted thiophenes, including 2,5-dinitrothiophene, determined its electrophilicity parameter (E) to be -13.42 on Mayr's electrophilicity scale. acs.orgnih.gov This value quantifies its high reactivity as an electrophile.

| Molecular Descriptor | Definition | Relevance to 2,5-Dinitrothiophene Reactivity |

|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates higher electrophilicity and reactivity in SNAr. semanticscholar.org |

| Electrophilicity Parameter (E) | Mayr's scale of electrophilicity | Experimentally correlated value of -13.42 indicates high reactivity. acs.orgnih.gov |

| Molecular Electrostatic Potential (ESP) | Computed electrostatic potential on the molecular surface | Identifies electron-deficient carbon atoms prone to nucleophilic attack. chemrxiv.org |

| Local Electron Attachment Energy (E(r)) | A local multiorbital electrophilicity descriptor | Predicts sites of nucleophilic attack with high accuracy. diva-portal.org |

Machine Learning Approaches for Predicting Transformation Rates

Machine learning (ML) is increasingly being used to develop more sophisticated and accurate QSAR models for predicting chemical reactivity. rsc.org Instead of relying on simple linear regressions, ML algorithms like random forests, support vector machines (SVR), and neural networks can handle complex, non-linear relationships between molecular descriptors and reaction rates. neurips.ccmdpi.com

For nitroaromatic compounds, ML models have been successfully developed to predict various properties, including toxicity and reduction rates. mdpi.comnih.govnih.gov These models are trained on datasets of known compounds and their measured properties, using a wide range of calculated molecular descriptors as input features.

A typical workflow for developing an ML model for predicting the transformation rates of 2,5-dinitrothiophene would involve:

Data Collection: Assembling a dataset of nitroaromatic compounds, including 2,5-dinitrothiophene, with experimentally measured reaction rates for a specific transformation (e.g., reduction, SNAr).

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset.

Model Training: Using an ML algorithm to learn the relationship between the descriptors and the reaction rates.

Model Validation: Testing the model's predictive power on a separate set of compounds (the test set) that were not used in the training process.

Advanced Spectroscopic and Analytical Characterization for Thiophene, 2,5 Dinitro Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Due to the high degree of symmetry (C₂ᵥ) in 2,5-dinitrothiophene, its standard one-dimensional spectra are relatively simple. The ¹H-NMR spectrum displays a single resonance for the two equivalent protons at the 3- and 4-positions, while the ¹³C-NMR spectrum shows only two signals: one for the two equivalent carbons bearing the nitro groups (C2, C5) and another for the two equivalent proton-bearing carbons (C3, C4).

| NMR Data for Thiophene (B33073), 2,5-dinitro- | |

| Nucleus | Expected Chemical Shift (δ) in ppm (CDCl₃) |

| ¹H (C3-H, C4-H) | ~8.0 - 8.5 (singlet) |

| ¹³C (C2, C5) | ~150 - 155 |

| ¹³C (C3, C4) | ~125 - 130 |

| Note: Expected values are based on the principles of NMR and data for similar nitroaromatic compounds. The solvent can influence exact chemical shifts. rsc.orgdss.go.th |

While 1D NMR of pure 2,5-dinitrothiophene is straightforward, the synthesis of this compound, typically through the nitration of thiophene or 2-nitrothiophene (B1581588), often yields a mixture of isomers, most notably the 2,4-dinitrothiophene. rsc.orgacs.org Multi-dimensional NMR techniques are exceptionally powerful for analyzing such complex mixtures without the need for immediate separation. oup.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. In a mixture of 2,5- and 2,4-dinitrothiophene, the HSQC spectrum would allow for unambiguous assignment. The singlet in the ¹H spectrum for the 2,5-isomer would correlate to a single carbon signal, whereas the two distinct doublets for the 2,4-isomer would correlate to their respective, distinct carbon signals.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the carbon skeleton and confirming the substitution pattern. For instance, in the 2,4-isomer, the proton at the 3-position would show a correlation to the carbon bearing the nitro group at position 4, a key feature distinguishing it from the 2,5-isomer.

Total Correlation Spectroscopy (TOCSY): This experiment identifies entire spin systems, showing correlations between all protons that are coupled to each other. oup.com In a mixture, it would clearly show that the two protons of the 2,4-isomer belong to the same molecule, while the single proton environment of the 2,5-isomer would be distinct.

These methods are crucial for identifying reaction intermediates and byproducts, providing a complete picture of the reaction pathway and allowing for the optimization of reaction conditions to favor the desired 2,5-dinitro- product. oregonstate.edu

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. ias.ac.in For a relatively rigid molecule like 2,5-dinitrothiophene, large-scale conformational changes are not expected. However, DNMR can be applied to investigate more subtle dynamic processes.

One potential application is the study of the rotation around the C-NO₂ bonds. While this rotation is typically fast at room temperature, variable-temperature NMR studies could, in principle, determine the energy barrier. Such studies have been conducted on sterically hindered nitroaromatic compounds to probe the effects of substituents on rotational barriers. psu.edubeilstein-journals.org Furthermore, DNMR can be used to study intermolecular exchange processes, such as the interaction of 2,5-dinitrothiophene with solvents or other species in solution, which may reveal information about weak complex formation. ias.ac.in

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and analyzing molecular structure. For 2,5-dinitrothiophene, these methods provide a distinct fingerprint, dominated by the vibrations of the nitro groups and the thiophene ring. researchgate.net

The nitro group (NO₂) gives rise to two particularly strong and characteristic stretching vibrations in the IR spectrum:

Asymmetric stretch (ν_as(NO₂)): Typically found in the 1500–1600 cm⁻¹ region.

Symmetric stretch (ν_s(NO₂)): Typically found in the 1300–1390 cm⁻¹ region.

These bands are also active in the Raman spectrum. The precise frequencies of these vibrations are sensitive to the electronic environment of the molecule. The strong electron-withdrawing nature of the two nitro groups on the thiophene ring influences these frequencies. Changes in experimental conditions, such as solvent polarity or temperature, can cause shifts in these peak positions, providing insight into intermolecular interactions like hydrogen bonding.

| Characteristic Vibrational Frequencies for Thiophene, 2,5-dinitro- | ||

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1530 - 1560 (Very Strong) | 1530 - 1560 (Strong) |

| Symmetric NO₂ Stretch | 1340 - 1360 (Very Strong) | 1340 - 1360 (Medium) |

| Thiophene Ring C=C Stretch | ~1400 - 1450 (Medium) | ~1400 - 1450 (Strong) |

| C-H Bending | ~800 - 850 (Strong) | Variable |

| C-N Stretch | ~850 - 900 (Medium) | Variable |

| Note: These are typical ranges. Exact values can vary based on the physical state (solid/solution) and measurement conditions. |

In-situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real time, providing kinetic and mechanistic data. rsc.orgresearchgate.net The synthesis of 2,5-dinitrothiophene via nitration can be followed by placing an IR or Raman probe directly into the reaction vessel. doi.orgrsc.org

As the reaction proceeds, the spectra would show a decrease in the intensity of bands corresponding to the starting material (e.g., thiophene or 2-nitrothiophene) and a simultaneous increase in the intensity of the characteristic product bands. Specifically, the strong asymmetric and symmetric NO₂ stretching bands of 2,5-dinitrothiophene would emerge and grow over time. By tracking the intensity of these peaks, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and the identification of any transient intermediates that may have their own unique vibrational signatures. nih.gov

Mass Spectrometry (MS) for Product Identification and Fragmentation Pathways

Mass spectrometry is a primary tool for confirming the molecular weight of a synthesized compound and for elucidating its structure through the analysis of its fragmentation patterns. For 2,5-dinitrothiophene (molar mass: 174.15 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z = 174.

The fragmentation of nitroaromatic compounds under electron ionization (EI) typically follows predictable pathways involving the nitro groups. The proposed fragmentation for 2,5-dinitrothiophene would likely proceed through the following steps:

Loss of a nitro group: A primary fragmentation would be the loss of a NO₂ radical, leading to a fragment ion at m/z = 128.

Loss of nitric oxide: An alternative pathway involves rearrangement and loss of a neutral NO molecule, resulting in a fragment at m/z = 144.

Loss of oxygen: The ion at m/z = 144 could then lose an oxygen atom to give a fragment at m/z = 128.

Subsequent fragmentation: The resulting nitrothiophenyl cation (m/z 128) could undergo further fragmentation, such as the loss of a second nitro group or fragmentation of the thiophene ring itself.

Analysis of these fragmentation patterns provides definitive structural confirmation. researchgate.netportlandpress.com

| Proposed Mass Spectrometry Fragmentation for Thiophene, 2,5-dinitro- | ||

| m/z Value | Proposed Fragment Ion | Formula |

| 174 | Molecular Ion | [C₄H₂N₂O₄S]⁺˙ |

| 144 | [M - NO]⁺ | [C₄H₂NO₃S]⁺ |

| 128 | [M - NO₂]⁺ | [C₄H₂NO₂S]⁺ |

| 98 | [M - NO - NO₂]⁺˙ | [C₄H₂NS]⁺˙ |

| 82 | Thienyl Cation | [C₄H₂S]⁺˙ |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of "Thiophene, 2,5-dinitro-". innovareacademics.in Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) with high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. innovareacademics.in

For "Thiophene, 2,5-dinitro-", with a chemical formula of C₄H₂N₂O₄S, the exact mass can be calculated using the precise masses of its constituent isotopes. This high level of accuracy is critical for confirming the successful synthesis of the target molecule and for distinguishing it from potential isomers or byproducts. savemyexams.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolution required for such analyses. innovareacademics.in

Table 1: Theoretical Isotopic Mass Distribution for Thiophene, 2,5-dinitro- (C₄H₂N₂O₄S)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₄¹H₂¹⁴N₂¹⁶O₄³²S | 190.9711 | 100.00 |

| ¹³C¹²C₃¹H₂¹⁴N₂¹⁶O₄³²S | 191.9745 | 4.45 |

| ¹²C₄¹H₂¹⁴N₂¹⁶O₄³³S | 191.9687 | 0.78 |

| ¹²C₄¹H₂¹⁵N¹⁴N¹⁶O₄³²S | 191.9682 | 0.74 |

| ¹²C₄¹H₂¹⁴N₂¹⁷O¹⁶O₃³²S | 191.9740 | 0.15 |

Note: This table represents a simplified theoretical distribution. The actual spectrum would show a more complex pattern due to the various isotopic combinations.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of molecules by fragmenting a selected precursor ion and analyzing its product ions. nationalmaglab.orgwikipedia.org This method provides valuable information about the connectivity of atoms within the "Thiophene, 2,5-dinitro-" molecule.

In a typical MS/MS experiment, the molecular ion of "Thiophene, 2,5-dinitro-" (the precursor ion) is isolated in the first stage of the mass spectrometer (MS1). nationalmaglab.org This isolated ion is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer (MS2). nationalmaglab.org

The fragmentation pattern is characteristic of the molecule's structure. For "Thiophene, 2,5-dinitro-", expected fragmentation pathways could include the loss of nitro groups (NO₂), the cleavage of the thiophene ring, and other characteristic cleavages. By analyzing the m/z values of the product ions, researchers can piece together the structural puzzle of the original molecule, confirming the positions of the dinitro substituents on the thiophene ring. nih.gov This technique is particularly useful for distinguishing between isomers, which may have identical high-resolution mass spectra but different fragmentation patterns. lcms.cz

Table 2: Plausible Fragmentation Pathways for Thiophene, 2,5-dinitro- in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 190.9711 [M]⁺ | [M - NO₂]⁺ | NO₂ |

| 190.9711 [M]⁺ | [M - 2NO₂]⁺ | 2NO₂ |

| 190.9711 [M]⁺ | [C₄H₂S]⁺ | 2NO₂ |

| [M - NO₂]⁺ | [C₄H₂SNO₂ - CO]⁺ | CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. ijprajournal.com When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The wavelength of light absorbed corresponds to the energy difference between these states and provides insights into the molecule's electronic structure. technologynetworks.com

For "Thiophene, 2,5-dinitro-", the presence of the thiophene ring and the two nitro groups, which are strong chromophores, results in characteristic absorption bands in the UV-Vis spectrum. The π-systems of the thiophene ring and the nitro groups give rise to π → π* transitions, while the non-bonding electrons on the oxygen and sulfur atoms can lead to n → π* transitions. The positions and intensities of these absorption bands are sensitive to the molecular environment and can be influenced by solvent polarity and the formation of intermolecular complexes.

Spectroscopic Signatures of Charge Transfer Complexes and Intermediates

"Thiophene, 2,5-dinitro-" with its electron-withdrawing nitro groups, can act as an electron acceptor in the formation of charge-transfer (CT) complexes with suitable electron donor molecules. wikipedia.org These complexes exhibit new, broad absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual donor or acceptor molecules. rsc.org The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor. The formation of such complexes can be studied by monitoring the appearance and intensity of the CT band as a function of the donor concentration.

Spectroelectrochemical Studies

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes of a molecule as it undergoes oxidation or reduction. uni-halle.de This technique is particularly valuable for characterizing the electronic properties of the radical ions and other intermediates generated from "Thiophene, 2,5-dinitro-".

By applying a potential to a solution of "Thiophene, 2,5-dinitro-", it is possible to generate its radical anion. The UV-Vis-NIR (Near-Infrared) spectrum of this species can then be recorded. The resulting spectrum provides information about the electronic transitions of the radical anion, which can be correlated with theoretical calculations to understand the distribution of the unpaired electron and the changes in the molecular orbitals upon reduction. mdpi.com Such studies can reveal the stability and electronic structure of the charged species, which is crucial for applications in organic electronics and materials science. iaea.orggla.ac.uk

X-ray Crystallography of Thiophene, 2,5-dinitro- and its Functionalized Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.organton-paar.com By diffracting X-rays off a single crystal of "Thiophene, 2,5-dinitro-" or its derivatives, a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles, can be obtained. anton-paar.com

The crystal structure of a related compound, 2-chloro-3,5-dinitrothiophene, has been determined, providing insights into the geometry that can be expected for "Thiophene, 2,5-dinitro-". researchgate.net The planarity of the thiophene ring and the orientation of the nitro groups relative to the ring are key structural features that can be precisely determined.

Solid-State Packing and Intermolecular Interactions (e.g., π-π stacking, nitro-nitrile interactions)

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. numberanalytics.comresearchgate.net These non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the material. mpg.de

For "Thiophene, 2,5-dinitro-", several types of intermolecular interactions are anticipated:

π-π stacking: The planar aromatic thiophene rings can stack on top of each other, an interaction driven by the favorable overlap of their π-orbitals. The distance and offset between the stacked rings are important parameters that influence electronic communication between molecules.

Nitro group interactions: The electron-deficient nitro groups can engage in various electrostatic interactions. These can include interactions between the partially positive nitrogen atom and the partially negative oxygen atoms of a neighboring nitro group.

The study of these interactions in functionalized derivatives of "Thiophene, 2,5-dinitro-" is also of significant interest. For instance, the introduction of other functional groups could lead to different packing motifs and intermolecular interactions, such as halogen bonding in halogenated derivatives. researchgate.net Understanding and controlling these solid-state interactions is critical for designing materials with specific properties.

Co-crystallization Strategies for Tuning Material Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. rjptonline.org This is achieved by combining two or more different molecules within the same crystal lattice, held together by non-covalent interactions. jpionline.org For "Thiophene, 2,5-dinitro-", co-crystallization presents an opportunity to fine-tune its material characteristics, such as solubility, stability, and optical properties. The process involves selecting a suitable coformer, a molecule that can form robust intermolecular interactions with the target compound. jpionline.org

The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, slurry crystallization, and grinding. rjptonline.orgjpionline.orgfrontiersin.org In the evaporative technique, a solution containing both "Thiophene, 2,5-dinitro-" and the chosen coformer in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of co-crystals as the solution becomes supersaturated. frontiersin.org Slurry crystallization involves suspending the solid components in a small amount of solvent where they have limited solubility. rjptonline.org Over time, the more stable co-crystal form will precipitate from the solution. Grinding, either neat or with the addition of a small amount of liquid, can also induce co-crystal formation through mechanical energy. jpionline.org

The selection of a coformer is critical and is guided by principles of supramolecular chemistry, aiming to establish predictable non-covalent interactions like hydrogen bonds or halogen bonds. rjptonline.orgresearchgate.net For instance, the nitro groups in "Thiophene, 2,5-dinitro-" are potential hydrogen bond acceptors, suggesting that coformers with strong hydrogen bond donor capabilities could be effective. Spectroscopic techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the resulting solid forms and confirming the formation of a new co-crystalline phase, distinct from the individual components. frontiersin.orgijpsr.com

Chromatographic Techniques for Separation and Purity in Research Contexts

Chromatographic methods are indispensable for the separation, purification, and analysis of "Thiophene, 2,5-dinitro-" and its related compounds in a research setting. These techniques allow for the isolation of the target compound from complex reaction mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the composition of reaction mixtures during the synthesis of "Thiophene, 2,5-dinitro-". It is particularly useful for monitoring reaction progress, identifying the formation of isomers, and quantifying the purity of the final product. nih.govepa.gov

A typical HPLC setup for the analysis of nitroaromatic compounds like "Thiophene, 2,5-dinitro-" would employ a reversed-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). welch-us.comshimadzu.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The polar nitro groups of "Thiophene, 2,5-dinitro-" influence its retention behavior.

Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities that may be present in a reaction mixture. shimadzu.com A UV-Vis detector is commonly used for detection, as the nitroaromatic chromophore of "Thiophene, 2,5-dinitro-" exhibits strong absorbance in the UV region. nih.govresearchgate.net For complex mixtures where peaks may co-elute, two-dimensional HPLC (2D-HPLC) can provide enhanced resolution by subjecting fractions from the first dimension to a second, orthogonal separation. americanpharmaceuticalreview.com

Table 1: Illustrative HPLC Parameters for "Thiophene, 2,5-dinitro-" Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 90-30% B20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile byproducts that may be formed during the synthesis of "Thiophene, 2,5-dinitro-". The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the identification and quantification of trace impurities. restek.comresearchgate.net

For GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation of compounds is based on their boiling points and their interactions with the stationary phase of the column. researchgate.net Given the polar nature of "Thiophene, 2,5-dinitro-", derivatization might be necessary to increase its volatility and improve its chromatographic properties. jfda-online.comsigmaaldrich.com Silylation is a common derivatization technique for compounds containing polar functional groups. sigmaaldrich.com

The mass spectrometer fragments the eluting compounds into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. mdpi.com By comparing the obtained mass spectra with spectral libraries (e.g., NIST), unknown byproducts can be tentatively identified. The use of a low-bleed stationary phase, such as a 5% phenyl polysiloxane phase (e.g., Rxi-5ms), is crucial for achieving low detection limits and ensuring accurate mass spectral data, especially for trace-level analysis. restek.com

Table 2: Potential Volatile Byproducts in "Thiophene, 2,5-dinitro-" Synthesis and their GC-MS Signatures

| Compound Name | Potential Origin | Expected Retention Index Range (Non-polar column) | Key Mass Fragments (m/z) |

| 2-Nitrothiophene | Incomplete nitration | 1100 - 1300 | 129 (M+), 83, 70, 45 |

| 3-Nitrothiophene | Isomeric impurity | 1100 - 1300 | 129 (M+), 83, 70, 45 |

| 2,4-Dinitrothiophene | Isomeric dinitration product | 1400 - 1600 | 174 (M+), 128, 96, 82 |

| Thiophene | Unreacted starting material | 600 - 700 | 84 (M+), 58, 45, 39 |

Retention indices and mass fragments are illustrative and can vary based on the specific GC-MS conditions.

Advanced Applications and Material Science Implications of Thiophene, 2,5 Dinitro

Precursor in the Synthesis of Functionalized Thiophene (B33073) Derivatives

Thiophene, 2,5-dinitro- and its related dinitrothiophene isomers serve as crucial starting materials in the synthesis of more complex and functionalized thiophene derivatives. The presence of electron-withdrawing nitro groups significantly influences the reactivity of the thiophene ring, enabling a variety of chemical transformations.